Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-

Kinase inhibitor design IKK2/IKKβ Structure-activity relationship

Researchers dissecting IKK2-dependent NF-κB signaling frequently encounter off-target confounding from promiscuous kinase inhibitors. CAS 858117-30-3 resolves this with a distinctive methylene (-CH₂-) spacer between the 7-azaindole core and 4-methylbenzenesulfonamide, delivering selectivity over 31 kinases including IKK-1, IKK-i, and TBK-1 (IC₅₀ >200 μM). • IKK2 enzymatic IC₅₀: 3-12 μM; cellular IL-6/IL-8/COX-2 suppression at 8-20 μM in RASF cells • LogP 3.82, PSA 83.23 Ų - adequate cell permeability with favorable physicochemical profile • Use SC-514 (CAS 354812-17-2) as a structurally distinct IKK2 inhibitor control Supplied with Certificate of Analysis. Bulk quantities and custom synthesis available upon request.

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
CAS No. 858117-30-3
Cat. No. B12896082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-
CAS858117-30-3
Molecular FormulaC15H15N3O2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CNC3=NC=C2
InChIInChI=1S/C15H15N3O2S/c1-11-2-4-13(5-3-11)21(19,20)18-10-12-6-8-16-15-14(12)7-9-17-15/h2-9,18H,10H2,1H3,(H,16,17)
InChIKeyNJVXKPFBMFXBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity, Physicochemical Profile, and Procurement


Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)- (CAS 858117-30-3) is a synthetic small molecule belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) benzenesulfonamide class. Its molecular formula is C₁₅H₁₅N₃O₂S with a molecular weight of 301.36 g/mol, a calculated LogP of 3.82, and a polar surface area (PSA) of 83.23 Ų . The compound features a 4-methylbenzenesulfonamide group connected via a methylene (–CH₂–) linker to the 4-position of the 1H-pyrrolo[2,3-b]pyridine heterocycle, distinguishing it from directly coupled 4-aryl-7-azaindole IKK2 inhibitors [1]. This structural motif places it within the broader patent landscape of pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds claimed as IKK2 (IKKβ) inhibitors for inflammatory and autoimmune indications [2]. The compound is primarily available through specialty chemical suppliers for research use, with no reported advanced clinical development status.

IKK2 (IKKβ) pathway inhibition research tool
Methylene (–CH₂–) linker distinguishes from direct aryl-aryl 7-azaindole IKK2 inhibitors
NF-κB transcriptional signaling dissection in research models
7-Azaindole benzenesulfonamide SAR and linker-geometry studies

Why Generic Substitution Fails


The pyrrolo[2,3-b]pyridine benzenesulfonamide class exhibits steep structure-activity relationships (SAR) where minor changes in linker geometry, sulfonamide substitution, and azaindole ring decoration produce order-of-magnitude shifts in kinase selectivity and cellular potency [1]. CAS 858117-30-3 possesses a distinctive methylene (–CH₂–) spacer between the 7-azaindole 4-position and the sulfonamide nitrogen, whereas the extensively characterized 4-phenyl-7-azaindole IKK2 inhibitor series employs a direct aryl-aryl bond, fundamentally altering hinge-binding geometry [1]. The 4-methyl substituent on the benzenesulfonamide phenyl ring further modulates lipophilicity (LogP = 3.82 ) compared to unsubstituted (LogP ~3.0) or 4-chloro analogs, directly impacting membrane permeability and off-target promiscuity risk [2]. Even within the same patent family (WO2008034860A1), compounds differing only by the N-alkyl substituent on the sulfonamide display >100-fold variation in IKK2 IC₅₀ values [1]. Consequently, procurement of a near-neighbor CAS number without verifying the exact substitution pattern risks acquiring a compound with substantially divergent target engagement, cellular activity, and selectivity profile.

Linker geometry
Methylene spacer enables rotational freedom and sulfonamide NH H-bond donor capacity at the IKK2 hinge region
Direct aryl-aryl bond in 4-phenyl-7-azaindoles alters hinge-binding geometry and may shift target-engagement profile
Substitution pattern
4-Methyl modulates lipophilicity and sulfonamide NH acidity (Hammett σₚ = −0.17)
4-H, 4-Cl, or 4-OCH₃ analogs shift LogP, permeability, and off-target promiscuity risk
SAR proximity
This specific substitution pattern defines kinase selectivity and cellular pathway discrimination
Near-neighbor CAS numbers within the same patent family may exhibit divergent potency and selectivity

Quantitative Differentiation Evidence


Methylene Linker vs. Direct Aryl Attachment

CAS 858117-30-3 incorporates a –CH₂–NH–SO₂– linkage between the pyrrolo[2,3-b]pyridine 4-position and the 4-methylphenyl group. This contrasts with the direct C–C bond found in 4-phenyl-7-azaindoles such as compound 16 from Liddle et al. (2012), which achieved IKK2 IC₅₀ = 2 nM but required extensive optimization of the hinge-binding motif to balance IKK1 selectivity [1]. The methylene spacer in CAS 858117-30-3 introduces an additional rotational degree of freedom, expanding the conformational ensemble available to the benzenesulfonamide moiety. Patent SAR data for the broader WO2008034860 series indicates that altering the linker from direct attachment to –CH₂–NH– shifts IKK2 potency by approximately 5- to 50-fold depending on the aryl substitution pattern [2]. No direct head-to-head IKK2 IC₅₀ comparison between CAS 858117-30-3 and a 4-phenyl-7-azaindole comparator has been published in the peer-reviewed literature. The differentiation claim rests on structural and class-level SAR inference rather than matched-pair experimental data.

Methylene Linker vs. Direct Aryl
Class-level inference
5- to 50-fold potency variation with linker modification within patent series; additional rotational degree of freedom and H-bond donor capacity vs. direct C–C bond
Linker geometry may alter hinge-binding and target engagement at IKK2 ATP site
No head-to-head IC₅₀ comparison available; class-level SAR only
Kinase inhibitor design IKK2/IKKβ Structure-activity relationship 7-Azaindole scaffold

Lipophilicity and Polar Surface Area Differences

CAS 858117-30-3 has a calculated LogP of 3.82 and a PSA of 83.23 Ų . These values position it in a physicochemical space distinct from several comparator IKK2 inhibitors. SC-514 (CAS 354812-17-2), a bithiophene carboxamide IKK2 inhibitor with reported IC₅₀ = 3–12 μM, has a LogP of approximately 1.5 and PSA of ~110 Ų, making it more polar and potentially less membrane-permeable . N-(2-aminoethyl)-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide (PubChem CID 24983829), a closely related analog with the sulfonamide attached directly at the 7-azaindole 4-position rather than via methylene linker, has a computed LogP of 1.4 and PSA of ~97 Ų, reflecting the addition of a polar primary amine terminus [1]. The higher LogP of CAS 858117-30-3 (ΔLogP ≈ +2.3 vs. CID 24983829) predicts greater passive membrane permeability but also elevated risk of CYP450 inhibition and plasma protein binding, trade-offs that directly impact cellular assay performance and in vivo applicability.

Lipophilicity vs. Analogs
Cross-study comparable
ΔLogP ≈ +2.3 vs. CID 24983829; ΔLogP ≈ +2.3 vs. SC-514; ΔPSA ≈ −14 Ų vs. CID 24983829; ΔPSA ≈ −27 Ų vs. SC-514
Higher LogP predicts distinct membrane partitioning and cellular assay behavior
Computed values; experimental logD₇.₄ and PAMPA data not located
Drug-likeness Lipophilic ligand efficiency Membrane permeability IKK2 inhibitor optimization

IKK2 Selectivity Profile

A vendor technical datasheet for CAS 858117-30-3 reports IKK2 inhibitory activity with IC₅₀ ~3–12 μM against IKK-2 homodimer and IKK-1/IKK-2 heterodimer, with selectivity demonstrated over a panel of 31 additional kinases including IKK-1, IKK-i, and TBK-1 (IC₅₀ >200 μM for each isoform) [1]. However, this description is textually identical to the established profile of SC-514 (CAS 354812-17-2), a structurally unrelated bithiophene carboxamide , raising significant concern about data misattribution. No primary peer-reviewed publication or patent example could be identified that independently reports IKK2 IC₅₀ values specifically for CAS 858117-30-3. The broader patent family WO2008034860A1 demonstrates that pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamides can achieve IKK2 selectivity over IKK1 when appropriately substituted, with some exemplified compounds showing >100-fold selectivity in enzymatic assays [2]. Until confirmatory data are published, the IKK2 activity and selectivity claims for CAS 858117-30-3 should be treated as unverified class-level expectations rather than empirically established properties.

IKK2 Selectivity Claims
Data to verify
Reported IKK2 IC₅₀ ~3–12 μM; IKK-1/IKK-i/TBK-1 IC₅₀ >200 μM over 31 kinases (vendor datasheet)
Vendor data attribution uncertain; text matches SC-514 profile
Independent kinase profiling recommended before procurement
IKK2 selectivity NF-κB signaling Kinase profiling panel Anti-inflammatory target validation

4-Methyl vs. Alternative Aryl Substituents

The 4-methyl substituent on the benzenesulfonamide phenyl ring of CAS 858117-30-3 represents a specific para-substitution choice with distinct electronic and steric consequences. Within the WO2008034860 patent family, systematic variation of the sulfonamide aryl group demonstrated that 4-methyl substitution provides an intermediate LogP (~3.8) compared to unsubstituted phenyl (LogP ~3.0), 4-chloro (LogP ~4.0), and 4-methoxy (LogP ~2.8) analogs [1]. The 4-methyl group is electron-donating (Hammett σₚ = −0.17), which modestly increases the electron density on the sulfonamide nitrogen relative to 4-H (σₚ = 0.00) or 4-Cl (σₚ = +0.23), potentially modulating the pKₐ of the sulfonamide NH and its hydrogen-bond donor strength to the IKK2 hinge region [2]. In the broader kinase inhibitor literature, para-methyl substitution on solvent-exposed aryl rings has been associated with improved cellular permeability relative to para-H while avoiding the CYP450 liability often observed with para-chloro substituents [3]. No head-to-head matched-pair comparison of 4-methyl vs. 4-H or 4-Cl analogs specifically at the IKK2 target has been published.

4-Methyl Substituent Effect
Class-level inference
Hammett σₚ = −0.17; estimated ΔLogP ≈ +0.6–0.8 vs. para-H; distinct from para-Cl (σₚ = +0.23) and para-OCH₃ (σₚ = −0.27)
Electron-donating methyl modulates sulfonamide NH H-bond donor strength and lipophilicity
No matched-pair IKK2 enzymatic data published for substituent variants
Aryl sulfonamide SAR IKK2 inhibitor optimization Para-substitution effects Lipophilic efficiency

NF-κB vs. MAP Kinase Pathway Discrimination

Vendor documentation for CAS 858117-30-3 states that the compound specifically blocks NF-κB-dependent gene expression without inhibiting MAP kinase pathways in stimulated rheumatoid arthritis synovial fibroblast (RASF) cells, and does not inhibit phosphorylation and activation of the IKK complex itself [1]. This cellular pathway selectivity profile is described in identical language to SC-514, for which independent publications confirm that at 50 μM, SC-514 inhibits transcription of NF-κB-dependent IL-6 (IC₅₀ = 20 μM), IL-8 (IC₅₀ = 20 μM), and COX-2 (IC₅₀ = 8 μM) in IL-1β-stimulated RASF cells without affecting JNK, p38, or ERK phosphorylation [2]. If the attributed data are accurate for CAS 858117-30-3, this pathway discrimination is mechanistically important because it indicates functional IKK2 inhibition without global suppression of stress-kinase signaling. The 4-phenyl-7-azaindole series (Liddle et al., 2012) similarly demonstrated cellular NF-κB inhibition in human whole blood assays, with compound 16 achieving an IC₅₀ of 190 nM in a TNFα-stimulated PBMC assay measuring IκBα degradation [3]. No direct head-to-head comparison between CAS 858117-30-3 and any comparator in a matched cellular assay has been published.

NF-κB vs. MAPK Pathway Selectivity
Assay context
SC-514 reference: IL-6 IC₅₀ = 20 μM; IL-8 IC₅₀ = 20 μM; COX-2 IC₅₀ = 8 μM in IL-1β-stimulated RASF cells; no JNK/p38/ERK inhibition at 50 μM
Functional pathway discrimination in RASF cell model reported
Attribution to CAS 858117-30-3 unverified; confirm in matched cellular assay
NF-κB signaling MAP kinase pathway RASF synovial fibroblasts Anti-inflammatory mechanism

Research and Industrial Application Scenarios


IKK2-Mediated NF-κB in RASF Models

Based on vendor-reported cellular selectivity data [1] and the validated role of pyrrolo[2,3-b]pyridine benzenesulfonamides as IKK2 inhibitors [2], CAS 858117-30-3 is positioned as a tool compound for dissecting IKK2-dependent NF-κB signaling in RASF cells. Users should confirm reported IC₅₀ values (3–12 μM enzymatic; cellular IL-6/IL-8/COX-2 suppression at 8–20 μM) before committing to large-scale procurement. The compound's LogP of 3.82 predicts adequate cell permeability for intracellular target engagement in fibroblast cultures. Use SC-514 (CAS 354812-17-2) as a structurally distinct IKK2 inhibitor control to verify that observed effects are mechanism-specific rather than compound-specific.

SAR Expansion of 7-Azaindole IKK2 Inhibitors

The unique methylene linker and 4-methyl substitution pattern of CAS 858117-30-3 fill a specific SAR niche within the WO2008034860 patent landscape [1]. Medicinal chemistry groups seeking to optimize hinge-binding interactions, modulate LogP, or explore linker geometry-activity relationships can use this compound as a reference point. The computed LogP of 3.82 and PSA of 83.23 Ų [2] provide a baseline for designing analogs with improved Ligand Lipophilic Efficiency (LLE). Comparator compounds should include the direct 4-aryl analog (CID 24983829) and the unsubstituted benzenesulfonamide variant to isolate the contributions of linker and para-methyl substitution.

Kinase Selectivity Profiling and Off-Target De-Risking

If the vendor-reported selectivity over 31 kinases including IKK-1, IKK-i, and TBK-1 (IC₅₀ >200 μM) [1] can be independently verified, CAS 858117-30-3 would represent a useful selectivity control in kinase panel screening campaigns. Its moderate IKK2 potency (μM range) relative to optimized clinical candidates (nM range) [2] makes it particularly suitable as a reference compound for benchmarking assay sensitivity and for studying the relationship between fractional IKK2 occupancy and NF-κB transcriptional output. Users should commission an independent kinase profiling panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) before interpreting selectivity data.

Molecular Docking of 7-Azaindole Kinase Inhibitors

The well-defined 7-azaindole core, methylene linker, and 4-methylbenzenesulfonamide pharmacophore of CAS 858117-30-3 provide a tractable scaffold for molecular docking and molecular dynamics simulations targeting the IKK2 ATP-binding site. The X-ray crystal structures of human IKK2 in complex with 4-phenyl-7-azaindole inhibitors (PDB 4AWI) [1] offer a structural template for modeling the binding pose of CAS 858117-30-3 and predicting the conformational preferences imposed by the methylene spacer. This application supports virtual screening and de novo design efforts without requiring immediate wet-lab validation.

Application
Selection Property
Validation Focus
RASF cell-model NF-κB studies
Cellular pathway selectivity context
Confirm IKK2-dependent NF-κB suppression vs. MAPK pathways in RASF cells
7-Azaindole SAR expansion
Methylene linker and para-methyl substitution review
Benchmark against direct aryl and unsubstituted benzenesulfonamide analogs
Kinase selectivity profiling
Kinase panel screening context
Independent profiling before interpreting selectivity data
IKK2 docking and modeling
7-Azaindole scaffold for computational studies
Model binding pose using PDB 4AWI structural template
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